N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
The compound N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a hybrid heterocyclic molecule combining a pyrazole core with a benzo[d]oxazole sulfonamide moiety. Key structural features include:
- A 1H-pyrazole ring substituted with cyclopentyl (at N1) and cyclopropyl (at C5) groups, linked via a methyl bridge to the sulfonamide nitrogen.
- A 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole system fused to the sulfonamide group.
The cyclopentyl and cyclopropyl substituents likely enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl analogs . The benzo[d]oxazole sulfonamide moiety is structurally analogous to bioactive sulfonamides targeting enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-23-18-11-16(8-9-19(18)28-20(23)25)29(26,27)21-12-14-10-17(13-6-7-13)24(22-14)15-4-2-3-5-15/h8-11,13,15,21H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEVGLFBMIGCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with notable biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure combining a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety, along with a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 388.5 g/mol. The sulfonamide group is particularly significant as it enhances the compound's pharmacological properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . Key findings include:
- Reduced Edema and Leukocyte Migration : The compound has been shown to decrease swelling and inhibit the migration of leukocytes to inflamed tissues, suggesting its potential use in treating inflammatory diseases.
- Cytokine Modulation : It effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
- NF-κB Inhibition : The compound suppresses NF-κB activation, a pivotal transcription factor involved in the inflammatory process, thus further contributing to its anti-inflammatory effects.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications as an antimicrobial agent:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Variable |
| Klebsiella pneumoniae | Significant |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the compound may serve as a lead for developing new antibiotics or adjunct therapies in infectious disease management .
3. Anticancer Potential
Preliminary studies have shown that derivatives of this compound exhibit anticancer activity against several cancer cell lines. The mechanisms involved may include:
- Induction of Apoptosis : Certain structural analogs have been noted to trigger programmed cell death in cancerous cells.
- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated the ability to inhibit tumor proliferation in vitro and in vivo models .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
- Receptor Interaction : The structural components of the compound may allow it to interact with specific receptors involved in inflammatory pathways and cancer signaling.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical settings:
- Study on Inflammation : A study involving animal models demonstrated significant reductions in inflammation markers following treatment with the compound compared to controls.
- Antimicrobial Efficacy : Clinical isolates were tested against the compound, revealing effective inhibition zones against several Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of pyrazole and benzo[d]oxazole sulfonamide groups. Below is a comparison with structurally related compounds from literature:
Key Observations:
Substituent Effects: The cyclopropyl and cyclopentyl groups in the target compound likely improve metabolic stability compared to phenyl or linear alkyl chains in analogs like 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide . Unlike nitroimidazoles , the absence of a nitro group may reduce redox-mediated toxicity but limit antimycobacterial activity.
Sulfonamide Moieties :
- The benzo[d]oxazole sulfonamide group shares similarities with carbonic anhydrase inhibitors (e.g., acetazolamide) but differs in fused heterocyclic systems, which may alter binding affinity .
Research Findings and Methodological Considerations
Structural Analysis Tools
- SHELXL/SHELXTL : Used for refining crystal structures of small molecules; critical for confirming the stereochemistry of cyclopropane/cyclopentane substituents .
- ORTEP : Employed for visualizing anisotropic displacement parameters, ensuring accurate bond-length/angle measurements .
Limitations in Current Data
No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Comparisons rely on structural analogs and general principles of medicinal chemistry, such as:
- Similarity-Dissimilarity Principles : Structural similarity (e.g., shared sulfonamide groups) may predict target overlap, while dissimilar substituents (e.g., cyclopropane vs. phenyl) could alter selectivity .
Q & A
Basic: What synthetic routes are recommended for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
A stepwise approach is typically employed, starting with the assembly of the pyrazole core followed by sulfonamide coupling. Key steps include:
- Cyclopropane introduction : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to attach the cyclopropyl group to the pyrazole ring.
- Sulfonamide formation : React the benzo[d]oxazole sulfonyl chloride intermediate with the pyrazole-methylamine derivative under anhydrous conditions (e.g., THF, 0–5°C) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures are critical for achieving >95% purity .
Advanced: How can researchers resolve low yields during the cyclopropane functionalization step?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Test Pd(PPh₃)₄ versus Pd₂(dba)₃ with phosphine ligands (e.g., XPhos) to improve regioselectivity.
- Solvent optimization : Replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to reduce nucleophilic interference.
- Temperature control : Lower reaction temperatures (e.g., −20°C) can suppress undesired cyclopropane ring-opening .
Basic: What analytical techniques are essential for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl proton integration at δ 1.5–2.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~490.18 Da).
- X-ray crystallography : Resolve bond angles (e.g., pyrazole ring planarity) and sulfonamide geometry .
Advanced: How can conflicting NOESY data in the pyrazole-cyclopropyl region be resolved?
Dynamic effects from cyclopropane ring strain may distort NOE correlations. Use:
- Variable-temperature NMR : Probe conformational flexibility (e.g., −40°C to 25°C in CDCl₃).
- DFT calculations : Compare theoretical and experimental coupling constants (e.g., J values for cyclopropane protons) .
Basic: What biological targets are plausible for this compound based on structural analogs?
Analogous sulfonamide-pyrazole hybrids target:
- Kinases : ATP-binding pockets (e.g., CDK2, EGFR) via sulfonamide H-bonding.
- G-protein-coupled receptors (GPCRs) : Pyrazole moieties modulate allosteric sites (e.g., cannabinoid receptors) .
Advanced: How to address discrepancies between in vitro enzyme inhibition and cellular activity data?
Potential causes include poor membrane permeability or off-target binding. Mitigate by:
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance solubility (target LogP: 2–3).
- SPR assays : Compare binding kinetics (KD) in purified enzyme vs. cell lysate to identify matrix effects .
Basic: What functional groups are most reactive for derivatization?
- Sulfonamide NH : Acylation or alkylation (e.g., with chloroacetates).
- Benzo[d]oxazole carbonyl : Nucleophilic substitution (e.g., Grignard reactions) .
Advanced: Why does methylation of the sulfonamide NH lead to loss of bioactivity?
Methylation may disrupt critical H-bond interactions with target proteins. Validate via:
- Co-crystallization studies : Compare binding modes of parent vs. methylated analogs.
- Molecular dynamics simulations : Analyze solvation effects and steric clashes .
Basic: What methods are used to assess physicochemical properties like solubility and stability?
- HPLC-UV : Measure aqueous solubility (e.g., shake-flask method at pH 7.4).
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .
Advanced: How to interpret conflicting logD values from experimental vs. computational models?
Discrepancies often arise from protonation state miscalculations.
- Adjust pKa predictions : Use MarvinSketch or ACD/Labs to account for sulfonamide acidity (pKa ~10).
- Validate with capillary electrophoresis : Measure ionized fraction at physiological pH .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- HepG2 cells : Assess hepatotoxicity via ATP-based viability assays.
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
Advanced: How to reconcile contradictory results between zebrafish and rodent toxicity studies?
Species-specific metabolic differences (e.g., CYP450 isoforms) may explain variances.
- Metabolite profiling : Identify species-specific oxidative or conjugative products via LC-MS/MS.
- PBPK modeling : Predict tissue distribution differences .
Basic: What computational tools are recommended for docking studies?
- AutoDock Vina or Glide : Dock into homology-modeled kinase targets.
- Ligand preparation : Assign partial charges with AM1-BCC method .
Advanced: How to improve free energy calculations for binding affinity predictions?
- Alchemical free energy methods : Use AMBER or CHARMM with explicit solvent models.
- Enhance sampling : Apply metadynamics or replica exchange MD .
Basic: What SAR trends are observed in pyrazole-sulfonamide hybrids?
- Cyclopropyl substitution : Enhances metabolic stability but reduces solubility.
- Benzo[d]oxazole methylation : Improves target selectivity over off-target kinases .
Advanced: Why do some analogs show inverted activity in cell-free vs. cell-based assays?
Potential causes:
- Prodrug activation : Test for esterase-mediated hydrolysis in cellular environments.
- Efflux pumps : Inhibit P-gp with verapamil to assess transport effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
